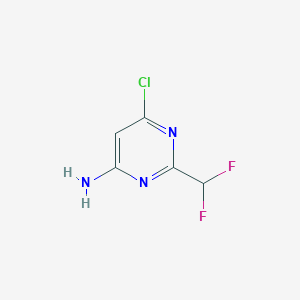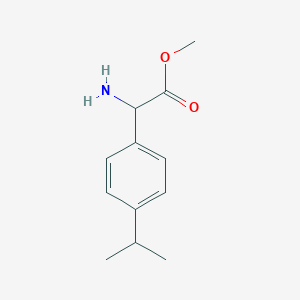
1-(3-Hydroxyoxolan-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyoxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is also known by its IUPAC name, 1-(3-hydroxytetrahydrofuran-3-yl)ethan-1-one . This compound is characterized by the presence of a hydroxy group attached to a tetrahydrofuran ring, which is further connected to an ethanone group. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(3-Hydroxyoxolan-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyoxolane with ethanoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency.
Analyse Chemischer Reaktionen
1-(3-Hydroxyoxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyoxolan-3-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxyoxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with other molecules, influencing their reactivity and interactions. The ethanone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxyoxolan-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxy-3-oxetanyl)ethan-1-one: This compound has a similar structure but with an oxetane ring instead of a tetrahydrofuran ring.
1-(Indolizin-3-yl)ethan-1-one: This compound contains an indolizine ring, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
1-(3-hydroxyoxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H10O3/c1-5(7)6(8)2-3-9-4-6/h8H,2-4H2,1H3 |
InChI-Schlüssel |
LINYULCYEACGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
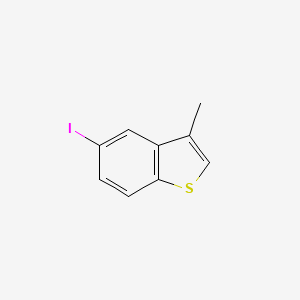
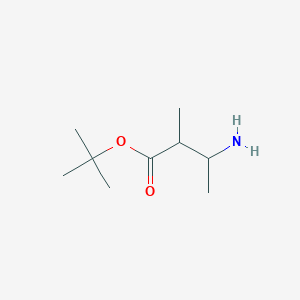

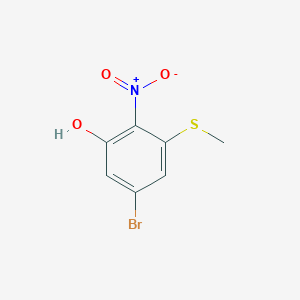
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
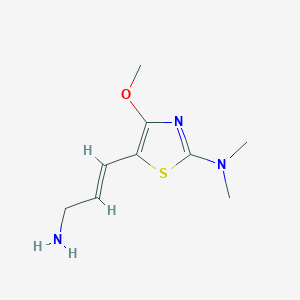
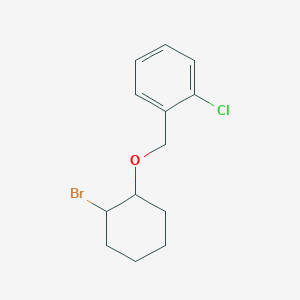
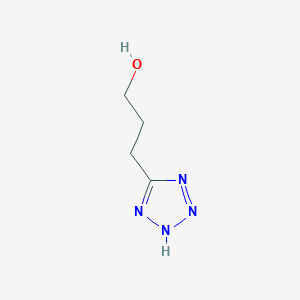
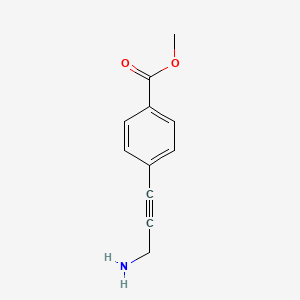
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
